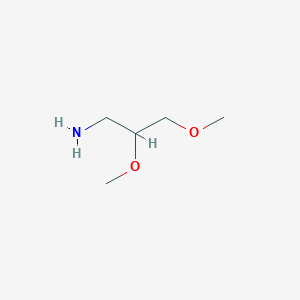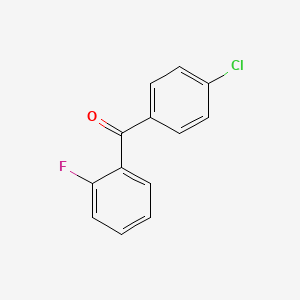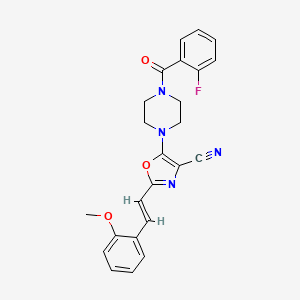
N-benzhydryl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of various sulfonamide derivatives has been explored in the provided studies. For instance, the synthesis of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N(4,6-dimethyl-2-pyrimidinyl)-benzene sulfonamide derivatives was achieved through the reaction of isatin and its derivatives with sulphadimidine . Another study reported the synthesis of a novel N-bromo sulfonamide reagent used as a catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives . Additionally, the electrochemical and chemical synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine was performed using 4-nitroso-N,N-dimethylaniline . A method for synthesizing 1,8-dioxo-decahydroacridines derivatives bearing the sulfonamide moiety was also described, using iodine as a catalyst . Furthermore, a straightforward synthesis of 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines was reported .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various analytical techniques. Infrared spectroscopy (IR), proton nuclear magnetic resonance ((1)H NMR), and elemental analysis were commonly used to confirm the chemical structures of the synthesized sulfonamide derivatives . Additionally, the X-ray structural characterization of a sulfonamide compound was performed, providing detailed insights into the molecular geometry .
Chemical Reactions Analysis
The chemical reactivity of the synthesized sulfonamide derivatives was explored in several studies. For instance, the anti-HIV activity of sulfonamide derivatives was investigated against HIV-1 and HIV-2 strains . The catalytic application of a sulfonamide reagent in the synthesis of xanthene derivatives was also examined . Moreover, the antimicrobial activity of various sulfonamide derivatives was evaluated against bacterial and fungal pathogens .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized sulfonamide derivatives were characterized using different techniques. Thermal analysis was used to study the stability of the compounds . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, were calculated using Density Functional Theory (DFT), providing insights into the charge transfer within the molecules . The natural bond orbital (NBO) analysis was used to analyze the stability of the molecule arising from hyperconjugative interactions and charge delocalization .
Scientific Research Applications
Antimicrobial and Antioxidant Activities
N-benzhydryl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide derivatives have demonstrated significant antimicrobial and antioxidant activities. These properties are pivotal in the development of novel therapeutic agents targeting bacterial and fungal strains. Studies have highlighted the effective in vitro antimicrobial activities of these compounds against selected bacterial and fungal strains, indicating their potential in addressing multidrug resistance issues and infectious diseases (Badgujar, More, & Meshram, 2018).
Biological Activity in Hybrid Compounds
Sulfonamide-based compounds, including this compound, are recognized for their versatile pharmacological properties. The literature emphasizes the biological significance of these compounds, encompassing a wide array of pharmacological agents with antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The incorporation of sulfonamide moieties into various organic compounds has led to a significant range of hybrid agents, showcasing their importance in drug discovery and development (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Detection Techniques in Environmental and Biological Sciences
The design of reaction-based fluorescent probes incorporating this compound structures is critical for the sensitive and selective detection of relevant toxic benzenethiols and biologically active aliphatic thiols. These detection techniques are crucial in environmental monitoring and biological research, demonstrating the compound's significance in developing highly selective and sensitive methodologies (Wang, Han, Jia, Zhou, & Deng, 2012).
Crystallography and Molecular Conformation Studies
Crystallographic studies involving this compound derivatives provide insights into the molecular conformation and interaction patterns of these compounds. These studies are foundational in understanding the structural basis of the compound's biological activities and in guiding the design of new therapeutic agents with enhanced efficacy and specificity (Kaur et al., 2012; Kumar et al., 2012).
properties
IUPAC Name |
N-benzhydryl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-21-13-16(18(23)22(2)19(21)24)27(25,26)20-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,17,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHCDDDQJYHCAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B3016901.png)





![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3016909.png)
![3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B3016911.png)


![(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride](/img/structure/B3016917.png)
![4-fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016919.png)
![3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016920.png)
![2,5-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B3016924.png)